L-Valine Orlistat

Description

Properties

IUPAC Name |

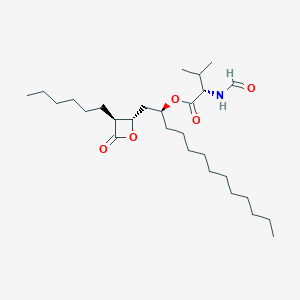

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H51NO5/c1-5-7-9-11-12-13-14-15-16-18-23(33-28(32)26(22(3)4)29-21-30)20-25-24(27(31)34-25)19-17-10-8-6-2/h21-26H,5-20H2,1-4H3,(H,29,30)/t23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBOLZATQOJKKM-CQJMVLFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(C(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](C(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H51NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649380 | |

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243107-50-7 | |

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Supramolecular Characterization of L Valine Orlistat

Strategies for L-Valine Orlistat (B1677487) Cocrystal Synthesis

The formation of cocrystals of Orlistat with the amino acid L-Valine has been approached through various methodologies, primarily focusing on creating a stable, multi-component crystalline solid with defined stoichiometry. These methods leverage both solvent-based and solid-state techniques to facilitate the necessary intermolecular interactions, primarily hydrogen bonding, between Orlistat and L-Valine.

Solvent-Assisted Cocrystallization Techniques

Solvent-assisted cocrystallization is a widely employed method for the synthesis of pharmaceutical cocrystals. mdpi.com This technique involves the dissolution of both the API and the coformer in a common solvent or a solvent mixture, followed by crystallization of the cocrystal phase. The choice of solvent is crucial as it can influence the kinetics and thermodynamics of cocrystal formation.

In the case of L-Valine Orlistat, a specific method involves the use of a mixed solvent system. One documented procedure begins with dissolving Type II Orlistat in an isopropanol-chloroform (1:1) mixture with gentle stirring in a 35°C water bath until complete dissolution. acs.org Following this, a saturated solution of L-Valine in the same isopropanol-chloroform (1:1) solvent system is slowly added. acs.org The mixture is then subjected to a maturation process by shaking in a container at 35°C for three days, followed by standing in an ice bath for two days to facilitate the precipitation of the solid cocrystal, which is then collected by vacuum filtration. acs.org This method highlights the importance of controlled temperature and slow addition of the coformer solution to promote the formation of a single, pure cocrystal phase. acs.org

Solid-State Grinding and Mechanochemical Approaches

Mechanochemistry, which involves inducing reactions in the solid state through mechanical energy such as grinding or milling, offers a green and efficient alternative to solvent-based methods. nih.gov These techniques, including neat (dry) grinding and liquid-assisted grinding (LAG), can produce cocrystals by intimately mixing the solid reactants and facilitating the formation of intermolecular hydrogen bonds. mdpi.comgoogle.com

While specific documented examples of the synthesis of this compound cocrystals via solid-state grinding are not prevalent, the general principles of mechanochemistry are highly applicable. In a typical approach, Orlistat and L-Valine would be combined in a specific stoichiometric ratio in a ball mill or a mortar and pestle. youtube.com The mechanical force applied during grinding increases the surface area of the particles and provides the energy needed to break the existing crystal lattices and form new cocrystal phases. nih.gov

Liquid-assisted grinding (LAG) is a variation where a small, catalytic amount of a solvent is added to the solid mixture during grinding. nih.gov The solvent can act as a lubricant and accelerate the reaction by facilitating molecular transport and mobility, often leading to a more complete and faster cocrystallization compared to neat grinding. nih.gov The selection of the liquid is critical, as it can influence which crystalline phase is formed.

Stoichiometric Considerations in Cocrystal Formation (e.g., 3:2 Molar Ratio)

The stoichiometry of the components in a cocrystal is a defining characteristic of its crystal structure. For this compound, a specific cocrystal with a molar ratio of 3:2 (Orlistat:L-Valine) has been identified and characterized. acs.org This non-equimolar ratio is noteworthy, as many pharmaceutical cocrystals form in simpler 1:1 or 1:2 ratios. The 3:2 stoichiometry indicates a specific and repeating arrangement of three molecules of Orlistat for every two molecules of L-Valine within the crystal lattice, held together by intermolecular forces. acs.org

The formation of a cocrystal with a defined stoichiometric ratio is often confirmed through various analytical techniques, including single-crystal X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy. acs.orgosti.gov In the case of the 3:2 Orlistat L-Valine cocrystal, solution proton NMR has been used to verify this molar ratio. acs.org The integrated area of all peaks in the spectrum was found to be 4.9 times the integrated area of the peak in the 0.88 to 0.94 ppm range, which corresponds to the L-Valine component, thereby confirming the 3:2 molar relationship between Orlistat and L-Valine. acs.org

Advanced Structural and Spectroscopic Characterization of this compound

The definitive identification and structural elucidation of the this compound cocrystal rely on a combination of advanced analytical techniques. These methods provide information on the crystal structure, molecular interactions, and stoichiometric ratio of the components.

X-ray Powder Diffraction (XRPD) and Single-Crystal X-ray Diffraction (SCXRD) Analysis

X-ray diffraction techniques are fundamental tools for the characterization of crystalline solids. X-ray Powder Diffraction (XRPD) is particularly useful for "fingerprinting" a crystalline material and confirming the formation of a new solid phase. mdpi.com The XRPD pattern of the 3:2 Orlistat L-Valine cocrystal is distinct from the patterns of the individual starting materials, indicating the formation of a new crystalline structure. acs.org The characteristic absorption peaks for the 3:2 Orlistat L-Valine cocrystal have been identified at specific 2θ angles. acs.org

| Characteristic XRPD Peaks for 3:2 Orlistat L-Valine Cocrystal (2θ ±0.2°) |

| 19.0° |

| 19.3° |

| 22.4° |

| 24.9° |

| 27.1° |

| 27.8° |

| Data sourced from patent WO2021097650A1 acs.org |

Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information, including bond lengths, bond angles, and the precise arrangement of molecules within the crystal lattice. nih.gov While detailed SCXRD data for the this compound cocrystal is not widely published, this technique would be essential to fully elucidate the three-dimensional structure and the specific hydrogen-bonding interactions between the Orlistat and L-Valine molecules. For comparison, SCXRD analysis of L-valine crystals shows a monoclinic system. researchgate.net The application of SCXRD to other amino acid cocrystals has been instrumental in understanding their crystal packing and intermolecular interactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and stoichiometry of cocrystals in both the solid state and in solution. acs.org Solid-state NMR (ssNMR) can provide detailed information about the local environment of atoms within the crystal lattice and can be used to probe intermolecular interactions such as hydrogen bonding. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful non-destructive tool for probing the structural characteristics of molecules. mdpi.com These techniques are particularly adept at identifying functional groups and elucidating intermolecular interactions, such as hydrogen bonds, which are critical in the formation of supramolecular structures like co-crystals. jscholarpublishers.com The interaction between Orlistat and L-Valine, particularly in a co-crystal form, can be detailed by analyzing shifts in the vibrational frequencies of their respective functional groups.

In the context of an this compound complex, hydrogen bonds are expected to form between the hydrogen-bond donor groups of L-Valine (the protonated amine, NH3+) and the hydrogen-bond acceptor groups on Orlistat (the ester and lactone carbonyl oxygens, and the amide oxygen). nih.gov These interactions induce measurable shifts in the corresponding stretching and bending frequencies.

Key Spectral Interpretations:

Carbonyl (C=O) Stretching: Orlistat possesses multiple carbonyl groups: a β-lactone, an ester, and an amide. In a free molecule, these groups exhibit characteristic sharp peaks in the IR spectrum. Upon forming hydrogen bonds with L-Valine's amino group, these C=O stretching vibrations are expected to shift to lower wavenumbers (a red shift) due to a weakening of the carbonyl bond.

Amine (N-H) and Hydroxyl (O-H) Stretching: The N-H stretching bands of L-Valine's amino group and the O-H stretching of its carboxylic acid group (in its zwitterionic form) are particularly sensitive to hydrogen bonding. researchgate.net Involvement in hydrogen bonding within the co-crystal lattice would cause these bands to broaden and shift, typically to lower frequencies. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements FTIR, as it is highly sensitive to vibrations that cause a change in molecular polarizability. mdpi.com It is especially useful for analyzing non-polar bonds and symmetric vibrations, and for studying aqueous samples. jscholarpublishers.com In the this compound complex, the C-C backbone and C-H bending modes of both molecules can be observed, and shifts in the pyrimidine (B1678525) ring vibrations of the valine moiety can provide further evidence of interaction. mdpi.comresearchgate.net

The table below summarizes the expected vibrational bands and their anticipated shifts upon the formation of an this compound complex.

| Functional Group | Molecule | Typical Wavenumber (cm⁻¹) | Expected Shift upon H-Bonding | Reference |

| Amide C=O Stretch | Orlistat | ~1640-1680 | Shift to lower frequency | researchgate.net |

| Ester C=O Stretch | Orlistat | ~1735-1750 | Shift to lower frequency | nih.gov |

| β-Lactone C=O Stretch | Orlistat | ~1820 | Shift to lower frequency | nih.gov |

| N-H Stretch (Amine) | L-Valine | ~3000-3300 | Broadening, shift to lower frequency | researchgate.net |

| C=O Stretch (Carboxylate) | L-Valine | ~1590-1650 | Shift in frequency and intensity | researchgate.net |

Thermal Analysis (DSC, TGA) for Phase Transitions and Stability

Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the physical properties, stability, and phase behavior of pharmaceutical solids. nih.gov DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing events like melting, crystallization, and glass transitions. TGA measures the change in mass of a sample as it is heated, indicating decomposition, dehydration, or desolvation.

For this compound, these analyses are critical for understanding how its formation as a co-crystal alters the thermal properties of the parent drug, Orlistat. A patent describes a co-crystal formed between Orlistat and L-Valine in a 3:2 molar ratio. google.com

Differential Scanning Calorimetry (DSC): The DSC thermogram of the 3:2 Orlistat L-Valine co-crystal shows a distinct, sharp endothermic peak corresponding to its melting point at 103.5°C. google.com This melting point is significantly higher than that of the commercial Form II Orlistat, suggesting increased thermal stability of the crystal lattice in the co-crystal form. google.com This enhanced stability is a desirable attribute in pharmaceutical manufacturing, as it can allow for more robust processing conditions, such as drying at higher temperatures. google.com

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability and decomposition profile. For pure L-Valine, decomposition begins at approximately 220°C. researchgate.net The TGA curve for the 3:2 Orlistat L-Valine co-crystal demonstrates its stability up to its melting point, with significant decomposition occurring at higher temperatures. google.com The analysis confirms that the mass loss is consistent with the decomposition of the components and not due to the loss of solvent molecules, indicating the formation of a non-solvated co-crystal.

The thermal data for the Orlistat L-Valine co-crystal is summarized in the table below.

| Analysis Type | Compound/Complex | Key Finding | Significance | Reference |

| DSC | 3:2 Orlistat L-Valine Co-crystal | Melting Point: 103.5°C | Higher thermal stability than commercial Orlistat | google.com |

| TGA | 3:2 Orlistat L-Valine Co-crystal | Stable up to melting point | Confirms thermal stability and absence of solvates | google.com |

| DSC/TGA | L-Valine (Pure) | Decomposition starts at ~220°C | Provides baseline thermal behavior for the co-former | researchgate.net |

Purity Assessment and Impurity Profiling in this compound Synthesis

In pharmaceutical manufacturing, ensuring the purity of an active pharmaceutical ingredient (API) is paramount. Impurity profiling—the identification and quantification of all potential impurities—is a critical regulatory requirement. This compound is recognized as a potential process-related impurity in the synthesis of Orlistat. synzeal.comsynzeal.com

The standard synthesis of Orlistat involves the formylation of an amino ester precursor, which is derived from the amino acid L-leucine. drugbank.comresearchgate.net The chemical name for Orlistat is N-formyl-L-leucine-(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester. caymanchem.com this compound, chemically named (S)-1-((2S,3S)-3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl formyl-L-valinate, arises when L-valine is present as a contaminant in the L-leucine starting material. synzeal.com Due to its structural similarity to L-leucine, L-valine can be inadvertently incorporated during the synthesis, leading to the formation of this analogue impurity.

The detection and quantification of this compound and other impurities are typically achieved using high-performance liquid chromatography (HPLC), often coupled with UV detection or tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net These methods allow for the separation of the main API from structurally similar impurities. Comparative studies of different Orlistat products have shown that the number and level of impurities can vary significantly between manufacturers, highlighting the importance of robust process control and analytical monitoring. nih.govresearchgate.net The presence of impurities like this compound must be controlled within strict limits defined by pharmacopeial standards.

The table below lists key compounds relevant to the impurity profiling of Orlistat.

| Compound Name | Role in Synthesis | Type | CAS Number | Reference |

| Orlistat | Active Pharmaceutical Ingredient | API | 96829-58-2 | caymanchem.comnivina-bmc.com |

| This compound | Impurity | Process-Related Impurity | 1243107-50-7 | synzeal.comsynzeal.com |

| N-formyl-L-leucine | Starting Material | Precursor | Not specified | drugbank.comcaymanchem.com |

| Amino Orlistat | Intermediate | Precursor | Not specified | google.com |

Molecular Mechanisms of Enzymatic Inhibition by L Valine Orlistat

Elucidation of Pancreatic Lipase (B570770) Inhibition Kinetics

L-Valine Orlistat (B1677487), a structural analog of Orlistat, is understood to inhibit pancreatic lipase through a mechanism largely identical to its well-studied counterpart. The core of this inhibitory action lies in the specific and targeted disruption of the enzyme's catalytic function.

The primary mechanism of action for L-Valine Orlistat involves the formation of a stable, covalent bond with pancreatic lipase, rendering the enzyme inactive. nih.gov This process targets a specific serine residue, Ser152, which is a key component of the enzyme's catalytic triad (B1167595) (along with histidine and aspartic acid). researchgate.netquora.com The inhibitor features a highly reactive β-lactone ring, which acts as an electrophile. quora.com The hydroxyl group of the Ser152 residue in the lipase's active site performs a nucleophilic attack on the carbonyl carbon of this β-lactone ring. quora.com This reaction opens the ring and results in the formation of a covalent acyl-enzyme complex. nih.govnih.gov

This binding is considered effectively irreversible under normal physiological conditions, leading to a long-lasting inhibition of the enzyme's ability to hydrolyze dietary triglycerides into absorbable free fatty acids and monoglycerols. researchgate.netnih.govwikipedia.orgscirp.org While the bond is exceptionally stable, some studies have noted that the inhibition can be partially reversed in the presence of high concentrations of lipid emulsions and bile salts, suggesting a competitive process between lipolysis and lipase inactivation. researchgate.net The fundamental mechanism, however, remains the covalent modification of the active site serine. nih.govnih.govopenaccessjournals.comtaylorandfrancis.compharmacompass.com

The inhibition of pancreatic lipase by Orlistat, and by extension this compound, is predominantly classified as a competitive mechanism. mdpi.comnih.gov This classification stems from the fact that the inhibitor binds to the active site of the enzyme, the same location where the triglyceride substrate would normally bind. mdpi.com Molecular docking studies confirm that the inhibitor fits into the enzyme's active site cavity only when the "lid" domain is in its open conformation, a prerequisite for substrate binding. mdpi.com By occupying this site, the inhibitor directly competes with the substrate, preventing the enzymatic reaction from occurring.

Kinetic studies support this competitive model. In the presence of the inhibitor, the Michaelis constant (Kₘ) of the enzyme for its substrate increases, while the maximum velocity (Vₘₐₓ) remains unchanged, a hallmark of competitive inhibition. scirp.orgnih.gov However, due to the covalent and time-dependent nature of the binding, the inhibition is complex. Some analyses have described the kinetics as a mixed-type inhibition, particularly when observing interactions with various natural compounds. frontiersin.orgnih.gov For instance, one study found a peptide from cod hydrolysate to be a mixed-type inhibitor, capable of binding to both the free enzyme and the enzyme-substrate complex. frontiersin.org Orlistat itself, however, is consistently characterized by its strong competitive action. mdpi.comnih.gov

Interactive Table: Kinetic Parameters of Pancreatic Lipase Inhibition by Orlistat This table summarizes typical kinetic values reported for Orlistat, which serve as a reference for its L-Valine analog.

| Parameter | Reported Value/Observation | Significance | Reference |

| Inhibition Type | Competitive | Inhibitor binds to the active site, competing with the substrate. | mdpi.com, nih.gov |

| IC₅₀ | 0.1 - 0.2 µM | High potency; concentration needed to inhibit 50% of enzyme activity. | mdpi.com |

| Kᵢ | 0.02 µM | High binding affinity for the pancreatic lipase enzyme. | nih.gov |

| Kₘ | Increases in presence of inhibitor | Characteristic of competitive inhibition; lower apparent affinity for substrate. | scirp.org, frontiersin.org |

| Vₘₐₓ | Remains constant | Characteristic of competitive inhibition; reaction rate is unaffected at saturating substrate levels. | scirp.org, nih.gov |

While specific molecular dynamics simulations for this compound are not extensively documented in public literature, a wealth of simulation data for Orlistat provides a robust model for its interaction with pancreatic lipase. These computational techniques are crucial for visualizing and understanding the stability and dynamics of the inhibitor-enzyme complex at an atomic level. nih.govnih.gov

Molecular docking studies consistently show that inhibitors like Orlistat fit into the hydrophobic active site pocket of human pancreatic lipase (HPL). mdpi.comnih.gov The binding is dependent on the enzyme's lid domain (composed of residues such as Phe77) being in an "open" conformation, which exposes the catalytic triad. mdpi.comnih.gov The simulation results for Orlistat reveal several key interactions:

Covalent Bond Formation: The simulation confirms the proximity of the β-lactone ring to the catalytic Ser152, positioning it for the nucleophilic attack that forms the covalent bond. nih.govresearchgate.net

Hydrogen Bonding: Hydrogen bonds are formed with key residues of the catalytic triad, including Ser152 and His263, which help to stabilize the complex. researchgate.net

Hydrophobic Interactions: The long, hydrophobic alkyl chains of the inhibitor establish significant interactions with hydrophobic residues within the active site and the lid region, such as Phe77, Tyr115, Phe216, and Pro181. mdpi.comresearchgate.net These interactions are critical for anchoring the inhibitor correctly within the active site.

Molecular dynamics (MD) simulations, which model the movement of the complex over time, have been used to assess the stability of the inhibitor binding. cumhuriyet.edu.trresearchgate.net For Orlistat and its analogs, these simulations show that the complex remains stable, with the inhibitor maintaining its key interactions with the active site residues throughout the simulation period. cumhuriyet.edu.trresearchgate.net It is extrapolated that this compound, with its structurally similar valine side chain replacing leucine (B10760876), would adopt a nearly identical binding pose and engage in similar stabilizing interactions.

Interactive Table: Key Amino Acid Residues in the Orlistat-Lipase Interaction Based on molecular docking and simulation studies of Orlistat.

| Residue | Type of Interaction | Role in Inhibition | Reference |

| Ser152 | Covalent Bonding, H-Bonding | The primary target of the inhibitor; forms the acyl-enzyme complex. | mdpi.com, researchgate.net, nih.gov |

| His263 | H-Bonding | Part of the catalytic triad; stabilizes the inhibitor in the active site. | nih.gov |

| Phe77 | Hydrophobic Interaction | Part of the lid domain; contributes to the hydrophobic pocket that binds the inhibitor. | mdpi.com, nih.gov |

| Tyr115 | π-Alkyl Interaction | Contributes to the hydrophobic binding pocket. | researchgate.net |

| Phe216 | π-π Stacked/π-Alkyl Interaction | Contributes to the hydrophobic binding pocket. | researchgate.net |

| Pro181 | Hydrophobic/Alkyl Interaction | Lines the active site, contributing to the snug fit of the inhibitor. | researchgate.net |

Gastric Lipase Inhibitory Activity and Comparative Potency

The therapeutic effect of this class of inhibitors is not limited to pancreatic lipase. Orlistat is a potent, broad-spectrum inhibitor that also deactivates human gastric lipase. nih.govnih.govopenaccessjournals.comtaylorandfrancis.comresearchgate.net Gastric lipase is responsible for initiating fat digestion in the stomach, accounting for a significant portion of initial triglyceride hydrolysis. By inhibiting both gastric and pancreatic lipases, Orlistat and its analogs ensure a more comprehensive blockade of dietary fat digestion throughout the upper gastrointestinal tract. nih.govwikipedia.org

Interaction with Other Digestive Enzymes and Potential Off-Targets

A key feature of Orlistat-based inhibitors is their high specificity for lipases. Studies have shown that Orlistat has little to no inhibitory activity against other major digestive enzymes, such as amylase (for carbohydrates) or trypsin and chymotrypsin (B1334515) (for proteins). nih.govnih.govrndsystems.com This specificity ensures that its activity is focused on fat metabolism, without broadly disrupting other digestive processes. However, its action is not entirely limited to digestive lipases, as it has been shown to interact with other enzymes that possess a similar catalytic mechanism.

A significant potential off-target for this compound is the enzyme Fatty Acid Synthase (FAS). nih.gov FAS is a complex multi-enzyme protein responsible for the de novo synthesis of fatty acids in the body. nih.govmedicinacomplementar.com.br One of its seven catalytic domains is a thioesterase (TE), which contains a catalytic serine residue and is responsible for releasing the final palmitate product from the synthase complex. scholaris.cabrieflands.com

Research has surprisingly revealed that Orlistat is a potent inhibitor of the FAS thioesterase domain. medicinacomplementar.com.brnih.gov It inhibits FAS via the same mechanism it uses against lipases: covalent modification of the active site serine through its β-lactone ring. nih.govwikipedia.org This discovery has led to investigations of Orlistat and its analogs as potential antitumor agents, as many cancer cells overexpress FAS and rely on it for proliferation. nih.govmedicinacomplementar.com.brnih.gov

A study that synthesized and evaluated novel β-lactone congeners of Orlistat provided direct insight into the role of the amino acid moiety. nih.gov This research found that certain structural modifications could enhance potency against FAS. Notably, the natural product valilactone, a compound analogous to this compound, was found to display an increased potency in inducing tumor cell death and had improved solubility compared to the original Orlistat molecule. nih.gov This suggests that the substitution of leucine with valine may yield a compound with enhanced activity against the FAS thioesterase off-target.

Carboxylesterase-2 Inhibition and Toxicological Implications

Recent research has identified Carboxylesterase-2 (CES2), a key enzyme in the metabolism of a wide array of drugs and xenobiotics, as a highly sensitive target of Orlistat and its analogues. nih.govnih.gov The primary mechanism of action for Orlistat is the inhibition of gastric and pancreatic lipases, which belong to the α/β hydrolase fold superfamily, a classification shared with carboxylesterases. nih.gov

Studies have demonstrated that Orlistat is a potent and irreversible inhibitor of CES2. researchgate.net This inhibition occurs at concentrations that are surprisingly low, with one study reporting a 75% inhibition of CES2 activity at a concentration of just 1 nM Orlistat. nih.govnih.gov This potency is notably higher than its inhibitory effect on its intended lipase targets under similar conditions. nih.gov The inhibition of CES2 by Orlistat is non-competitive and can lead to significant drug-drug interactions. researchgate.net

The toxicological implications of potent CES2 inhibition are significant. CES2 is abundantly expressed in the gastrointestinal tract, liver, and kidneys, where it plays a crucial role in the detoxification of numerous compounds and the activation of certain prodrugs. nih.govnsf.gov Inhibition of CES2 can therefore disrupt these metabolic pathways, potentially leading to increased toxicity of co-administered drugs or reduced efficacy of prodrugs that require CES2 for their activation. nih.govbrieflands.com For instance, the activation of the anticancer prodrug irinotecan (B1672180) can be hampered by CES2 inhibition. nih.gov The reported instances of severe liver, pancreatic, and kidney damage associated with Orlistat therapy may be linked to the inhibition of this vital detoxification enzyme. nsf.gov

Table 1: Inhibition of Human Carboxylesterases by Orlistat

| Enzyme | Orlistat Concentration | Inhibition | Reference |

| CES2 | 1 nM | 75% | nih.govnih.gov |

| CES1 | 1 nM | No inhibition | nih.govnih.gov |

| CES1 | 100 nM | ~30% | nih.gov |

Role of the L-Valine Moiety in Enhancing Lipase Binding Affinity or Specificity

While direct research on the specific role of the L-valine moiety in this compound is limited due to its status as an impurity, the structure-activity relationship of Orlistat and its analogues provides valuable insights into the function of the amino acid side chain in lipase binding. The N-formyl-amino acid portion of the molecule is known to interact with the active site of lipases and can influence the inhibitor's potency and specificity. wikipedia.orgresearchgate.net

The core structure of Orlistat, including the β-lactone ring, is crucial for its inhibitory activity, as it forms a covalent bond with the active site serine residue of lipases. wikipedia.orgnih.gov However, the side chains, including the amino acid moiety, play a significant role in the initial binding and proper orientation of the inhibitor within the enzyme's active site. researchgate.net The amino ester may contribute to positioning the molecule correctly for the nucleophilic attack that leads to irreversible inhibition. nih.gov

Studies on Orlistat congeners with modified amino acid residues have shown that alterations in this part of the molecule can affect inhibitory activity. For example, the substitution of L-leucine with other amino acids in Orlistat analogues has been explored to modulate properties such as solubility and potency against different enzymes, including fatty acid synthase (FAS), another target of Orlistat. nsf.gov Research on other lipase inhibitors derived from amino acids has also demonstrated that the nature of the amino acid can significantly impact the inhibitory efficacy against pancreatic lipase. preprints.orgsemanticscholar.org

The L-valine in this compound, being a branched-chain amino acid like L-leucine, would occupy a similar hydrophobic pocket in the lipase active site. The subtle difference in the side chain structure between valine (an isopropyl group) and leucine (an isobutyl group) could potentially lead to altered binding affinity or specificity. This change might affect the precise fit of the inhibitor, possibly leading to a slight modification in its inhibitory profile compared to Orlistat. However, without direct comparative studies, the exact impact of the L-valine moiety on enhancing lipase binding remains a subject for further investigation.

Preclinical Pharmacological Investigations of L Valine Orlistat

In Vitro Cellular Models of Lipid Metabolism and Adipogenesis

In vitro studies using cell culture models are fundamental in elucidating the molecular mechanisms by which compounds affect cellular processes. The 3T3-L1 preadipocyte cell line is a widely used model to study adipogenesis, the process of cell differentiation into mature, lipid-storing adipocytes. mdpi.comejh.it

Studies have shown that various compounds can modulate the accumulation of triglycerides within adipocytes. For instance, treatment of differentiating 3T3-L1 preadipocytes with certain flavonoids has been demonstrated to result in adipocytes with less intracellular triglyceride content compared to untreated cells. science.gov Similarly, TAK-715, a specific inhibitor of p38 MAPK, has been shown to vastly suppress intracellular triglyceride (TG) content in differentiating 3T3-L1 preadipocytes without causing cytotoxicity. nih.gov While direct studies on L-Valine Orlistat (B1677487) are absent, research on other molecules indicates that targeting pathways involved in adipogenesis can effectively reduce lipid storage in fat cells.

Adipocyte differentiation is a complex process regulated by a cascade of transcription factors, including peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs). mdpi.commdpi.com The formation of lipid droplets is a hallmark of mature adipocytes. ejh.itnih.gov

Some natural compounds have been shown to inhibit adipogenesis in 3T3-L1 cells. mdpi.com For example, sika deer velvet antler peptides significantly inhibited lipid droplet formation in 3T3-L1 preadipocytes. mdpi.com Conversely, the amino acid L-Valine, when studied independently, has been shown to enhance adipogenesis. frontiersin.org This suggests that the valine component of a potential L-Valine Orlistat compound might have effects on adipocyte differentiation that are distinct from the primary lipase-inhibiting action of Orlistat.

The table below summarizes the effects of various compounds on 3T3-L1 adipocyte differentiation and lipid accumulation.

| Compound/Treatment | Cell Line | Effect on Triglyceride Accumulation | Effect on Adipocyte Differentiation |

| Nobiletin/Tangeretin | 3T3-L1 | Decreased | Differentiated into adipocytes with less intracellular triglyceride science.gov |

| TAK-715 | 3T3-L1 | Suppressed | Potent anti-adipogenic effects nih.gov |

| Sika Deer Velvet Antler Peptides | 3T3-L1 | Inhibited | Inhibited lipid droplet formation mdpi.com |

| L-Valine | - | - | Enhanced adipogenesis frontiersin.org |

Efficacy Studies in Animal Models of Diet-Induced Obesity

Animal models, particularly those with diet-induced obesity (DIO), are crucial for evaluating the in vivo efficacy of potential anti-obesity agents.

Orlistat has consistently demonstrated efficacy in promoting weight loss and reducing fat mass in animal models of DIO. researchgate.netnih.gov In a study involving male albino rats fed a high-fat diet (HFD), treatment with Orlistat resulted in weight loss and effectively reduced fat deposition. researchgate.net Similarly, in HFD-induced obese mice, Orlistat treatment significantly inhibited weight gain and decreased both subcutaneous and visceral adipose tissue weight. nih.gov The primary mechanism for this effect is the inhibition of dietary fat absorption by approximately 30%. fda.gov

A meta-analysis of clinical trials has shown that Orlistat, in conjunction with a hypocaloric diet, leads to a significant reduction in body weight compared to placebo. nih.gov Weight reduction is typically observed within two weeks of starting therapy. nih.gov

The following table presents data from a study on the effects of Orlistat on body weight and fat mass in HFD-fed mice. nih.gov

| Treatment Group | Change in Body Weight | Subcutaneous Adipose Tissue (SAT) Weight | Visceral Adipose Tissue (VAT) Weight |

| High-Fat Diet (HFD) | Significant Increase | Significantly Increased | Significantly Increased |

| Orlistat (ORL) | Significantly Inhibited HFD-induced gain | Significantly Decreased | Significantly Decreased |

Obesity is often associated with dyslipidemia, characterized by elevated triglycerides and abnormal cholesterol levels. nih.gov Orlistat has been shown to improve the lipid profile in both animal and human studies. researchgate.neteuropeanreview.org

In HFD-fed rats, Orlistat treatment led to a marked improvement in the lipid profile. researchgate.net A meta-analysis of 33 randomized controlled trials concluded that Orlistat significantly reduced total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglyceride concentrations. nih.gov The reduction in total and LDL cholesterol was more pronounced in individuals with greater body weight reduction. nih.gov Another study found that long-term treatment with Orlistat may cause a small decrease in the proportion of diet-derived fatty acids in serum lipid fractions. nih.gov

The table below summarizes the effects of Orlistat on serum lipid profiles from a meta-analysis. nih.gov

| Lipid Parameter | Weighted Mean Difference with Orlistat | p-value |

| Total Cholesterol | -0.30 mmol/L | <0.001 |

| LDL Cholesterol | -0.27 mmol/L | <0.001 |

| HDL Cholesterol | -0.034 mmol/L | <0.001 |

| Triglycerides | -0.09 mmol/L | <0.001 |

Obesity is a major risk factor for the development of insulin (B600854) resistance and type 2 diabetes. nih.gov Orlistat has demonstrated beneficial effects on glucose metabolism and insulin sensitivity. mdpi.comscialert.net

In rats with HFD-induced obesity, Orlistat treatment improved insulin sensitivity. mdpi.com This is supported by findings that Orlistat administration significantly reduced serum glucose and insulin levels, as well as the homeostasis model assessment for insulin resistance (HOMA-IR) index. mdpi.comscialert.net A study in patients with type 2 diabetes found that at equivalent weight loss, the use of Orlistat resulted in greater improvements in insulin sensitivity and plasma free fatty acid levels compared to placebo. nih.gov The improvement in glycemic control is a significant benefit of Orlistat treatment beyond its effects on body weight. nih.gov

The table below shows the impact of Orlistat on markers of glucose metabolism in HFD-fed rats. mdpi.com

| Parameter | High-Fat Diet (HFD) Group | Orlistat-Treated Group |

| Serum Glucose | Significantly Elevated | Significantly Reduced |

| Serum Insulin | Significantly Elevated | Significantly Reduced |

| HOMA-IR Index | Higher (Reduced Insulin Sensitivity) | Significantly Reduced |

Preclinical Data on this compound Not Found in Publicly Available Literature

Despite a comprehensive search of publicly available scientific literature and databases, no specific preclinical pharmacological, pharmacokinetic, or toxicological data for the chemical compound "this compound" could be located. The information available predominantly pertains to the well-studied parent compound, Orlistat.

The requested article, which was to be structured around a detailed preclinical investigation of this compound, cannot be generated due to the absence of specific research findings for this particular derivative. The stringent requirement to focus solely on this compound and not extrapolate from data on Orlistat prevents the creation of a scientifically accurate and non-misleading article.

The intended structure of the article was to cover the following aspects of this compound:

Preclinical Safety and Toxicological Evaluation

While extensive research exists for Orlistat in these areas, including its minimal systemic absorption, metabolism within the intestinal wall, and primary excretion through feces, no such details have been published for this compound. drugbank.comfda.govfda.govfda.govfrontiersin.orgnih.gov Studies on Orlistat have also explored its impact on the gut microbiome. frontiersin.orgfrontiersin.orgnih.govnih.govnih.gov Furthermore, the safety and toxicological profile of Orlistat has been documented in various preclinical studies. nih.govalliedacademies.orgekb.eg

Without specific preclinical data for this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Based on a comprehensive search of available scientific literature, there is no specific public data on the preclinical pharmacological investigations for the chemical compound this compound. This compound is identified as an impurity or analogue of Orlistat, and as such, dedicated toxicological studies as outlined are not found in the public domain.

The extensive body of preclinical research available focuses on the parent compound, Orlistat. Therefore, it is not possible to provide an article on the general toxicology, genotoxicity, carcinogenicity, or reproductive and developmental toxicology focused solely on this compound.

Clinical Investigations and Efficacy of L Valine Orlistat

Phase I Clinical Trials: Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers

Phase I studies are the first stage of testing in human subjects, primarily designed to assess the safety, tolerability, and pharmacokinetic profile of a new drug. In the case of Orlistat (B1677487), these initial trials were conducted in small groups of healthy volunteers.

The primary findings from Phase I trials indicated that Orlistat has minimal systemic absorption, meaning very little of the drug is absorbed into the bloodstream. This is a key feature of its safety profile, as the drug's action is primarily localized to the gastrointestinal tract. The main mechanism of Orlistat is the inhibition of gastric and pancreatic lipases, the enzymes responsible for breaking down dietary fats. By inhibiting these enzymes, Orlistat prevents the absorption of a portion of the fat consumed in the diet. The unabsorbed fat is then excreted from the body.

These early studies established that Orlistat was generally well-tolerated by healthy volunteers, with the most common side effects being gastrointestinal in nature, a direct result of its mechanism of action. The pharmacokinetic data from these trials were crucial in determining the appropriate dosage for subsequent Phase II studies.

Phase II Clinical Trials: Dose-Response Relationship and Preliminary Efficacy in Obese Cohorts

Following the safety confirmation in Phase I, Phase II trials were initiated to evaluate the preliminary efficacy of Orlistat for weight loss and to establish a dose-response relationship in individuals with obesity. These studies typically involve a larger number of participants than Phase I trials and are designed to determine the optimal dose for achieving a therapeutic effect with an acceptable side effect profile.

The dose-ranging studies for Orlistat explored various dosages to identify the one that provided the best balance between weight loss efficacy and gastrointestinal tolerability. These trials demonstrated that increasing doses of Orlistat led to a corresponding increase in fecal fat excretion, which correlated with greater weight loss. However, higher doses were also associated with a higher incidence and severity of gastrointestinal side effects.

The data from these trials were instrumental in selecting the standard therapeutic dose for the larger and more definitive Phase III trials. The results provided preliminary evidence that Orlistat, when combined with a mildly reduced-calorie diet, could lead to statistically significant weight loss compared to placebo.

Phase III Clinical Trials: Definitive Efficacy and Long-Term Safety in Target Populations

Phase III trials are large-scale, multicenter studies designed to provide a definitive assessment of a drug's efficacy and safety in its intended patient population. For Orlistat, these trials involved thousands of participants with obesity, often with associated comorbidities, and were conducted over one to four years.

Multiple large, randomized, double-blind, placebo-controlled Phase III trials have consistently demonstrated the efficacy of Orlistat in promoting weight loss. When used in conjunction with a hypocaloric diet, Orlistat has been shown to result in significantly greater weight loss than diet alone.

A key challenge in obesity management is weight maintenance. Studies have shown that a significant percentage of individuals who lose weight with Orlistat are better able to maintain their weight loss over the long term compared to those on placebo. In some long-term studies, participants who continued on Orlistat after an initial weight loss period experienced less weight regain than those who were switched to a placebo.

Below is an interactive data table summarizing the weight loss outcomes from key Phase III trials of Orlistat.

| Study | Duration | Orlistat-Treated Group Mean Weight Loss (%) | Placebo Group Mean Weight Loss (%) | Key Finding |

| XENDOS | 4 years | 5.8 | 3.0 | Orlistat produced significantly greater weight loss than placebo over four years. |

| Sjostrom et al. | 2 years | 10.2 | 6.1 | Orlistat group had a greater mean weight loss at the end of the first year and maintained a greater weight loss at the end of the second year. |

| Davidson et al. | 2 years | 8.8 | 5.8 | Significantly more Orlistat-treated patients lost ≥5% and ≥10% of their initial body weight compared with placebo-treated patients. |

Beyond weight loss, the clinical development of Orlistat has focused on its impact on cardiometabolic risk factors, which are often elevated in individuals with obesity.

Blood Pressure: Numerous studies have reported modest but statistically significant reductions in both systolic and diastolic blood pressure in patients treated with Orlistat compared to placebo. These improvements are thought to be primarily a consequence of weight loss.

Lipoprotein Profiles: Orlistat treatment has been associated with favorable changes in blood lipid levels. Specifically, reductions in total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides have been consistently observed. Some studies have also noted a slight increase or no change in high-density lipoprotein (HDL) cholesterol.

Glycemic Control: In patients with type 2 diabetes, Orlistat has been shown to improve glycemic control, as evidenced by reductions in fasting glucose and glycated hemoglobin (HbA1c) levels. Furthermore, the landmark XENDOS study demonstrated that long-term treatment with Orlistat significantly reduced the incidence of type 2 diabetes in patients with impaired glucose tolerance.

The table below provides a summary of the effects of Orlistat on various cardiometabolic risk factors.

| Risk Factor | Effect Observed with Orlistat Treatment | Supporting Studies |

| Systolic Blood Pressure | Significant Reduction | XENDOS, Sjostrom et al., Davidson et al. |

| Diastolic Blood Pressure | Significant Reduction | XENDOS, Sjostrom et al., Davidson et al. |

| Total Cholesterol | Significant Reduction | XENDOS, Sjostrom et al., Davidson et al. |

| LDL Cholesterol | Significant Reduction | XENDOS, Sjostrom et al., Davidson et al. |

| Triglycerides | Significant Reduction | Sjostrom et al. |

| Glycated Hemoglobin (HbA1c) | Significant Reduction in patients with Type 2 Diabetes | XENDOS |

| Incidence of Type 2 Diabetes | Significant Reduction in high-risk patients | XENDOS |

The therapeutic benefits of Orlistat-induced weight loss extend to other conditions associated with obesity.

Non-Alcoholic Fatty Liver Disease (NAFLD): While research is ongoing, some studies have suggested that weight loss achieved with Orlistat can lead to improvements in liver function tests and imaging evidence of liver steatosis in patients with NAFLD.

Polycystic Ovary Syndrome (PCOS): PCOS is often associated with obesity and insulin (B600854) resistance. Weight loss is a cornerstone of management for women with PCOS. Studies have indicated that Orlistat, by promoting weight loss, can help to improve the metabolic and reproductive abnormalities associated with PCOS, such as hyperandrogenism and menstrual irregularities.

Post-Marketing Surveillance and Real-World Effectiveness Studies

Following its approval by regulatory agencies, Orlistat has been subject to post-marketing surveillance to monitor its long-term safety and effectiveness in a broader, more diverse patient population under real-world conditions. These studies generally corroborate the findings from the controlled Phase III trials.

Real-world effectiveness studies have confirmed that Orlistat can be a useful adjunct to lifestyle modifications for weight management. However, these studies also highlight the importance of patient adherence to both the medication and dietary recommendations to achieve optimal outcomes. The safety profile observed in the post-marketing phase has been consistent with that established during clinical trials, with gastrointestinal side effects remaining the most frequently reported issue. These real-world data provide valuable insights into the practical use of Orlistat in routine clinical practice.

Long-Term Outcomes in Diverse Patient Subgroups

Long-term studies have consistently demonstrated that Orlistat, as an adjunct to lifestyle modifications, provides modest but clinically meaningful weight loss and metabolic improvements across various patient populations. researchgate.net Its efficacy has been established in diverse groups, independent of age, gender, ethnicity, or the initial degree of obesity. bocsci.com

In obese patients with Type 2 Diabetes , Orlistat treatment for one year resulted in significantly greater weight loss compared to placebo. Current time information in Bangalore, IN. This weight reduction was accompanied by notable improvements in glycemic control, with some studies reporting an absolute reduction in HbA1c of approximately 1% to 2%. bocsci.comdrugbank.com Furthermore, patients treated with Orlistat often required fewer or lower doses of their oral hypoglycemic medications. bocsci.com

For individuals with hypertension , Orlistat therapy has been associated with modest but significant reductions in both systolic and diastolic blood pressure over two years, an effect that complements the primary goal of weight management. synzeal.com

A nationwide, propensity-score-matched cohort study with a median follow-up of six years provided significant insights into long-term cardiovascular outcomes. The study, involving over 36,000 patients, found that Orlistat use was associated with a lower risk of major adverse cardiovascular events, including myocardial infarction and ischemic stroke. researchgate.net It was also linked to a reduced incidence of new-onset heart failure and chronic kidney disease. researchgate.net

In specific patient subgroups, such as women with knee osteoarthritis , a six-month trial showed that weight loss induced by Orlistat led to substantial improvements in joint pain (reduced by 52%) and stiffness (reduced by 51%), significantly enhancing physical function. parchem.com Similarly, in obese women with Polycystic Ovary Syndrome (PCOS) , Orlistat has been shown to not only reduce weight but also improve metabolic profiles, correct sex hormone imbalances, and positively affect fertility outcomes by helping to restore normal menstruation and ovulation. as-1.co.jp

Table 1: Summary of Long-Term Outcomes with Orlistat in Diverse Patient Subgroups

| Patient Subgroup | Key Long-Term Outcomes | Supporting Evidence |

|---|---|---|

| Obese Patients with Type 2 Diabetes | Greater weight loss vs. placebo; significant improvements in glycemic control (HbA1c) and lipid concentrations. bocsci.comCurrent time information in Bangalore, IN. | Reduced requirement for concomitant diabetes medications. bocsci.comdrugbank.com |

| Obese Patients with Hypertension | Statistically significant reductions in diastolic and systolic blood pressure compared to placebo over two years. synzeal.com | Associated with lower rates of major adverse cardiovascular events over a six-year follow-up. researchgate.net |

| General Obese Population (Cardiovascular) | Lower incidence of myocardial infarction, ischemic stroke, and new-onset heart failure in a long-term cohort study. researchgate.net | Reduced risk of developing new chronic kidney disease. researchgate.net |

| Obese Women with Knee Osteoarthritis | Significant reduction in joint pain and stiffness (~51%); improvement in joint functional insufficiency (~51%) over 6 months. parchem.com | Weight loss led to a reduction in clinical developments of knee osteoarthritis. parchem.com |

| Obese Women with Polycystic Ovary Syndrome (PCOS) | Weight reduction, improved lipid metabolism and insulin resistance. as-1.co.jp | Improved sex hormone profiles, restoration of normal menstruation and ovulation, and improved pregnancy rates. as-1.co.jp |

Impact on Patient-Reported Outcomes and Quality of Life

In broader studies, improvements have been noted across various domains of QoL. A randomized trial of a combination product containing Orlistat demonstrated that the active treatment groups reported greater improvements in physical functioning, general health, bodily pain, energy/fatigue, and emotional well-being compared to the placebo group over 26 weeks. clearsynth.com Another study focusing on the short-term effects of an Orlistat/L-carnitine combination found improvements in body pain, general health, vitality, and mental health. scite.ai This study also reported a reduction in patient-rated fatigue and depression. scite.ai

Table 2: Impact of Orlistat on Patient-Reported Outcomes and Quality of Life

| Outcome Measure | Research Finding | Supporting Evidence |

|---|---|---|

| Overall Quality of Life (QoL) | Improved QoL by 52% in obese women with knee osteoarthritis after 6 months. parchem.com | Significantly greater improvement in QoL compared to placebo, particularly in domains of physical functioning and general health. clearsynth.com |

| Physical Function & Pain | Reduced joint pain by 52% and stiffness by 51% in patients with knee osteoarthritis. parchem.com | Patients reported greater improvement in bodily pain scores compared to placebo. clearsynth.com |

| Mental & Emotional Well-being | Patients showed improvement in mental health scores and emotional well-being. clearsynth.comscite.ai | Patient-rated depression scores were significantly reduced after 60 days of treatment in one study. scite.ai |

| Energy & Fatigue | Significant improvements in energy/fatigue domains reported by patients. clearsynth.com | Patient-rated fatigue scores decreased after 60 days of treatment. scite.ai |

| Treatment Satisfaction | A statistically significant difference in favor of Orlistat was observed for treatment satisfaction over one year compared to placebo. |

Comparative Research and Combination Therapeutic Approaches

Head-to-Head Comparative Studies with Conventional Orlistat (B1677487) Formulations

While specific data on L-Valine Orlistat is not available, research into different formulations of conventional orlistat provides insight into the importance of bioequivalence and delivery methods.

Bioequivalence studies are crucial for comparing different drug formulations. For orlistat, these assessments are often based on pharmacodynamic endpoints, such as the amount of fat excreted in feces, rather than systemic absorption, because orlistat acts locally in the gastrointestinal tract with minimal systemic exposure. nih.govresearchgate.net

Studies have been conducted to establish the bioequivalence between different forms of conventional orlistat, such as chewable tablets and capsules. For example, two studies comparing a 27 mg chewable tablet to a 60 mg capsule found them to be bioequivalent based on the percentage of fecal fat excretion. nih.gov The 90% confidence intervals for the ratio of geometric means fell within the standard bioequivalence range of 0.80-1.25. nih.govfda.gov Such studies ensure that different formulations deliver a comparable therapeutic effect. researchgate.net

The efficacy of orlistat is well-documented, leading to a greater weight loss of approximately 2.9% to 3% compared to placebo after one year. wjgnet.comresearchgate.net In a study spanning 18 months, patients taking orlistat achieved an average weight loss of 6.5% of their initial body weight, compared to 3.0% in the placebo group. nih.gov

The primary tolerability concerns with orlistat are gastrointestinal side effects. medlineplus.govnih.gov These effects are directly related to its mechanism of action—the inhibition of fat absorption.

The gastrointestinal side effects of conventional orlistat are common and include oily spotting, flatus with discharge, fecal urgency, and steatorrhea (oily, loose stools). medlineplus.govmayoclinic.orgnih.gov These adverse events occur because the unabsorbed dietary fat passes through the digestive system. nih.gov The incidence of these effects is often linked to the amount of fat in the diet; consuming high-fat meals can exacerbate them. nih.gov While the cocrystal nature of a compound like this compound could theoretically alter its dissolution and release properties, potentially impacting side effects, no specific research is available to substantiate this for this compound.

Some studies have explored mitigating these side effects. For instance, combining orlistat with psyllium, a fiber supplement, has been shown to significantly reduce the frequency of oily spotting and fecal urgency compared to taking orlistat alone. nih.gov

Comparative Analysis with Other Approved Anti-Obesity Pharmacotherapies

Orlistat's place in the therapeutic arsenal (B13267) is often evaluated by comparing its efficacy and side-effect profile to other anti-obesity medications.

A network meta-analysis showed that at one year, phentermine/topiramate was associated with the most significant weight loss (8.8 kg), followed by liraglutide (B1674861) (5.3 kg) and naltrexone/bupropion (5.0 kg). Orlistat resulted in the lowest total body weight loss among the compared drugs (2.6 kg). nih.gov Another real-world study directly comparing orlistat to liraglutide found that weight loss with liraglutide (-7.7 kg) was significantly greater than with orlistat (-3.3 kg). nih.gov

The table below summarizes the comparative weight loss effects of various anti-obesity medications from different studies.

| Medication | Mean Weight Loss (Placebo-Subtracted) | Study Reference |

|---|---|---|

| Phentermine/Topiramate | -8.8 kg | nih.gov |

| Liraglutide | -5.3 kg | nih.gov |

| Naltrexone/Bupropion | -5.0 kg | nih.gov |

| Orlistat | -2.6 kg | nih.gov |

Strategies for Combination Therapy with Orlistat

Combining anti-obesity agents with different mechanisms of action is a strategy to enhance weight loss and improve metabolic outcomes.

Studies have shown that combining orlistat with other therapeutic agents can yield benefits beyond what is achieved with monotherapy. A notable example is its use in patients with type 2 diabetes who are also taking metformin (B114582). In a 52-week study, obese patients with type 2 diabetes treated with orlistat in addition to metformin experienced significantly greater weight loss (-5.0%) compared to those on placebo (-1.8%). nih.govresearchgate.net This combination also led to more significant improvements in glycemic control, including a greater reduction in HbA1c, and better lipid profiles. nih.govresearchgate.net

Another study investigated the combination of orlistat and L-carnitine in patients with uncontrolled type 2 diabetes. The combination therapy was more effective than orlistat alone in reducing body weight (11.3% vs. 9.5% loss from baseline) and improving insulin (B600854) resistance and inflammatory markers. wjgnet.com

Integration with Lifestyle Interventions and Behavioral Modifications

The therapeutic efficacy of Orlistat is significantly enhanced when it is integrated into a comprehensive weight management program that includes structured lifestyle interventions and behavioral modifications. Research consistently demonstrates that the combination of Orlistat with diet and exercise yields greater weight loss and more substantial health improvements than lifestyle changes alone. nih.govmedscape.org This synergistic approach is foundational to achieving clinically meaningful and sustainable outcomes in the management of obesity.

Lifestyle interventions typically form the cornerstone of any weight management strategy, involving a reduced-calorie, low-fat diet and increased physical activity. mayoclinic.org When Orlistat is added to this regimen, it provides an adjunctive mechanism by reducing the absorption of dietary fat, thereby amplifying the effects of caloric restriction. mayoclinic.org Studies have shown that patients on a regimen of Orlistat plus lifestyle changes can achieve a modest but significant additional weight loss of approximately 3% of their initial body weight compared to those relying on diet alone. nih.gov

Behavioral modification therapy is another critical component, addressing the psychological and behavioral patterns that contribute to obesity. webmd.comwebmd.com These interventions can include cognitive behavioral therapy (CBT), which helps patients develop skills to manage eating behaviors, and setting realistic weight loss goals. webmd.comwww.nhs.uk The integration of such behavioral support has been shown to improve long-term outcomes. nih.gov

Detailed Research Findings

Numerous clinical trials have investigated the combined efficacy of Orlistat and lifestyle modifications across diverse patient populations.

A pivotal 4-year, double-blind, randomized, placebo-controlled trial (the XENDOS study) involving 3,304 overweight patients demonstrated that mean weight loss was significantly greater with Orlistat (5.8 kg) compared to placebo (3.0 kg) when both groups received lifestyle counseling. nih.gov Furthermore, the study highlighted a significant long-term health benefit: the cumulative incidence of type 2 diabetes was markedly lower in the Orlistat group, underscoring the metabolic advantages of the combined approach. nih.govmedscape.org

In specific populations, such as women with Polycystic Ovary Syndrome (PCOS), combining Orlistat with lifestyle changes has been shown to induce substantial weight loss and lead to significant improvements in insulin resistance, hyperandrogenemia, and cardiovascular risk factors. nih.gov A 6-month prospective study observed a significant reduction in BMI, blood pressure, and serum testosterone (B1683101) levels in women with PCOS undergoing this combined therapy. nih.gov

Research in obese adolescents has also confirmed the benefits of this integrated approach. A 54-week, multicenter, randomized, double-blind study found that adolescents treated with Orlistat in conjunction with a hypocaloric diet, exercise, and behavioral therapy experienced a significant decrease in Body Mass Index (BMI) (-0.55) compared to an increase in the placebo group (+0.31). nih.gov This difference was primarily attributed to changes in fat mass. nih.gov

The table below summarizes the comparative efficacy of Orlistat combined with lifestyle interventions versus lifestyle interventions alone (with a placebo) from various clinical studies.

Table 1: Comparative Efficacy of Orlistat + Lifestyle vs. Placebo + Lifestyle

| Study/Analysis | Patient Population | Duration | Key Findings | Reference |

|---|---|---|---|---|

| Cochrane Meta-analysis (2008) | Overweight and obese adults | 1 year | 2.7 kg greater weight loss in the Orlistat group compared to placebo. 21% of Orlistat patients achieved ≥5% weight loss vs. 12% for placebo. | nih.gov |

| Chanoine et al. (2005) | Obese adolescents (12-16 years) | 54 weeks | BMI decreased by 0.55 with Orlistat vs. an increase of 0.31 with placebo. 26.5% of the Orlistat group had a ≥5% BMI decrease vs. 15.7% of the placebo group. | nih.gov |

| XENDOS Study (Torgerson et al., 2004) | Obese adults | 4 years | Mean weight loss was 5.8 kg with Orlistat vs. 3.0 kg with placebo. The risk of developing type 2 diabetes was reduced by 37.3% with Orlistat. | nih.gov |

| Jain et al. (2011) | Obese adults | 24 weeks | Mean weight reduction was 4.65 kg with Orlistat vs. 2.5 kg with placebo. Mean BMI reduction was 1.91 kg/m² vs. 0.64 kg/m². | nih.gov |

| Grilo et al. (2013) | Obese Latino/as without Binge Eating Disorder (BED) | 4 months | Orlistat plus behavioral weight loss (BWL) produced significantly greater weight loss than placebo plus BWL. This effect was not observed in patients with BED. | nih.govnih.gov |

The table below details the impact of the combined therapy on key health markers.

Table 2: Impact on Cardiometabolic and Health-Related Markers

| Health Marker | Study Findings | Reference |

|---|---|---|

| Glycemic Control | In patients with impaired glucose tolerance, Orlistat plus lifestyle changes reduced the incidence of new type-2 diabetes by 45% over 4 years (XENDOS study). | nih.gov |

| Blood Pressure | A meta-analysis showed a significant net decrease in systolic blood pressure (1.8 mmHg) and diastolic blood pressure (1.6 mmHg) in the Orlistat group compared to placebo. | nih.gov |

| Lipid Profile | The same meta-analysis found greater reductions in total cholesterol (0.33 mmol/L) and LDL cholesterol (0.27 mmol/L) with Orlistat. | nih.gov |

| Waist Circumference | In a 24-week study, the Orlistat group saw a mean reduction of 4.84 cm in waist circumference compared to 2 cm in the placebo group. | nih.gov |

| PCOS-Related Markers | In women with PCOS, Orlistat plus lifestyle changes significantly decreased serum testosterone levels and the free androgen index. | nih.gov |

Exploration of Novel Therapeutic Applications for L Valine Orlistat

Antineoplastic Potential through Fatty Acid Synthase Inhibition

A significant body of research has highlighted the potential of Orlistat (B1677487), and by extension its derivatives like L-Valine Orlistat, as an antineoplastic agent due to its inhibitory effects on fatty acid synthase (FASN). nih.govaacrjournals.orgscientificarchives.com FASN is a crucial enzyme in the synthesis of fatty acids and is notably overexpressed in many types of cancer cells compared to normal tissues. wikipedia.orgmdpi.com This upregulation is linked to tumor progression, making FASN a compelling target for cancer therapy. nih.govwikipedia.org

Orlistat has been identified as a potent, irreversible inhibitor of the thioesterase domain of FASN. nih.govaacrjournals.orgwikipedia.org By blocking this enzyme, Orlistat disrupts the production of fatty acids necessary for the rapid proliferation and survival of tumor cells. nih.govscientificarchives.com This mechanism has been shown to induce apoptosis (programmed cell death) and halt the proliferation of various cancer cells. nih.govaacrjournals.orgscientificarchives.com

Detailed Research Findings:

Numerous in vitro and in vivo studies have demonstrated the antitumor effects of Orlistat across a range of cancers:

Prostate Cancer: Research has shown that Orlistat can halt the proliferation of prostate cancer cells and induce apoptosis. nih.govaacrjournals.org In studies using nude mice, Orlistat inhibited the growth of PC-3 prostate tumors. nih.govaacrjournals.org

Breast Cancer: Orlistat has demonstrated antiproliferative effects on breast cancer cells. mdpi.combrieflands.com Its action is associated with the suppression of the Her2/neu oncogene, a key driver in some types of breast cancer. brieflands.com

Colorectal Cancer: Studies on colorectal cancer cells have indicated that Orlistat can significantly inhibit cell proliferation and promote apoptosis. brieflands.commdpi.com

Oral Squamous Cell Carcinoma: In an orthotopic model of tongue oral squamous cell carcinoma, Orlistat treatment reduced tumor volume and the number of metastatic cervical lymph nodes. aacrjournals.org

Other Cancers: The antitumor activity of Orlistat has also been investigated in gastric cancer, ovarian cancer, melanoma, and T-cell lymphoma, with findings suggesting a dose-dependent inhibition of cancer cell growth. brieflands.com

The selective action of Orlistat on cancer cells is a key aspect of its therapeutic potential. Because normal, non-cancerous cells have a low expression of FASN, the inhibitory effects of Orlistat are more targeted towards tumor cells, potentially minimizing side effects on healthy tissues. wikipedia.org While the primary research has been conducted on Orlistat, the shared mechanism of FASN inhibition suggests a strong rationale for investigating this compound as a novel antineoplastic agent.

Interactive Data Table: Research on Orlistat's Antineoplastic Activity

| Cancer Type | Key Findings | References |

| Prostate Cancer | Halts cell proliferation, induces apoptosis, inhibits tumor growth in vivo. | nih.govaacrjournals.org |

| Breast Cancer | Antiproliferative effects, suppresses Her2/neu expression. | mdpi.combrieflands.com |

| Colorectal Cancer | Inhibits cell proliferation, promotes apoptosis. | brieflands.commdpi.com |

| Oral Squamous Cell Carcinoma | Reduced tumor volume and lymph node metastasis. | aacrjournals.org |

| Gastric Cancer | Inhibition of cell growth. | brieflands.com |

| Ovarian Cancer | Cytotoxic effects, suppresses Her2/neu oncogene. | brieflands.com |

| T-cell Lymphoma | Induces apoptosis, associated with FASN inhibition. | brieflands.com |

Role in Other Metabolic Disorders Beyond Primary Obesity Management

The primary therapeutic application of Orlistat is in the management of obesity through the inhibition of gastric and pancreatic lipases, which reduces the absorption of dietary fats. mdpi.comnih.gov However, the metabolic effects of FASN inhibition by compounds like this compound may extend to other metabolic disorders that are often intertwined with obesity.

Fatty acid synthase is not only crucial for cancer cells but also plays a role in the broader landscape of metabolic health. Dysregulation of fatty acid metabolism is a hallmark of conditions such as metabolic syndrome and non-alcoholic fatty liver disease (NAFLD). While direct studies on this compound in these specific conditions are limited, the known functions of Orlistat provide a foundation for future research.

For instance, by modulating lipid metabolism, there is a potential for this compound to influence insulin (B600854) sensitivity and glucose metabolism. Research on Orlistat has suggested that its benefits may extend to preventing the onset of type 2 diabetes in obese individuals, an effect that could be partly attributable to weight loss and potentially to direct effects on metabolic pathways. nih.gov The inhibition of FASN could theoretically contribute to reducing the ectopic fat deposition in the liver, a key factor in the pathogenesis of NAFLD.

Further investigation is required to elucidate the specific role and efficacy of this compound in these metabolic disorders, independent of its effects on weight reduction.

Investigation of Anti-Inflammatory and Antioxidant Properties

Chronic low-grade inflammation and oxidative stress are recognized as key contributors to the pathogenesis of numerous chronic diseases, including metabolic disorders and cancer. There is emerging interest in the potential anti-inflammatory and antioxidant properties of FASN inhibitors like Orlistat and its derivatives.

The link between fatty acid metabolism and inflammation is complex. Certain lipid molecules can act as signaling molecules that promote inflammation. By inhibiting FASN, this compound could potentially modulate these pathways, leading to an anti-inflammatory effect.

Some studies have indirectly pointed towards these properties. For example, in the context of cancer, the tumor microenvironment is often characterized by inflammation, which can promote tumor growth and metastasis. The antitumor effects of Orlistat may, in part, be related to a dampening of this pro-inflammatory environment.

Furthermore, some research has suggested that Orlistat treatment can lead to an increase in intracellular reactive oxygen species (ROS) in cancer cells, which contributes to apoptosis. brieflands.com Conversely, in other contexts, modulating fatty acid metabolism could help to restore a healthier redox balance in non-cancerous cells. The precise effects of this compound on inflammatory and oxidative stress markers need to be specifically investigated to determine its potential as an anti-inflammatory or antioxidant agent in various disease models.

Challenges, Unresolved Questions, and Future Research Directions

Strategies for Enhancing Gastrointestinal Tolerability and Patient Adherence

A significant hurdle for the clinical success of Orlistat (B1677487), and by extension its valine ester prodrug, is the high incidence of gastrointestinal side effects. wikipedia.orgnih.govresearchgate.net These effects, including oily spotting, flatus with discharge, and fecal urgency, stem from the increased amount of undigested fat reaching the large intestine. wikipedia.org While these effects are a direct consequence of the drug's mechanism of action, they can be distressing for patients and lead to poor adherence to treatment. researchgate.net

Future research should focus on innovative strategies to mitigate these adverse effects. One approach could be the development of novel formulations that control the release of L-Valine Orlistat within the gastrointestinal tract. A modified-release dosage form, for instance, could potentially reduce the concentration of the active drug at any given point in the intestine, thereby lessening the severity of gastrointestinal events. researchgate.net Another avenue of exploration is the co-administration of this compound with agents that can bind or sequester undigested fats in the gut, preventing their unpleasant expulsion.

Furthermore, enhancing patient adherence is critical. Studies have shown that pharmacist-led interventions and support can significantly improve persistence with Orlistat therapy. nih.gov Implementing similar patient support programs tailored to this compound, which include education on dietary fat management and coping strategies for potential side effects, could prove beneficial. drugs.com

Optimization of this compound Dissolution and Absorption for Improved Therapeutic Index

As a lipophilic and poorly water-soluble compound, Orlistat's therapeutic efficacy is limited by its dissolution rate. researchgate.netnih.gov this compound, as a prodrug, is designed to improve upon some of the parent drug's properties, but optimizing its dissolution and subsequent absorption remains a key challenge. nih.gov A low dissolution rate can lead to variability in drug exposure and potentially suboptimal inhibition of lipases. nih.gov

Several formulation strategies are being explored to enhance the solubility and dissolution of poorly soluble drugs. For Orlistat, the preparation of solid dispersions using techniques like solvent evaporation has shown promise in improving its dissolution rate. researchgate.net Similar approaches could be applied to this compound. For instance, creating solid dispersions with hydrophilic carriers such as polyethylene (B3416737) glycol (PEG) or hydroxypropyl methylcellulose (B11928114) (HPMC) could significantly enhance its aqueous solubility. researchgate.net Another promising technique is the use of mesoporous silica (B1680970) as a carrier, which can increase the surface area available for dissolution. nih.gov

The goal of these optimization strategies is to achieve a more consistent and predictable pharmacokinetic profile for this compound, thereby improving its therapeutic index. A higher and more reliable bioavailability would ensure that an effective concentration of the active drug reaches the site of action, maximizing its therapeutic benefit while potentially allowing for lower doses, which could also contribute to better tolerability.

Personalized Medicine Approaches Based on Genetic and Microbiome Factors

The individual response to anti-obesity medications can be highly variable. This heterogeneity is influenced by a complex interplay of genetic and environmental factors, including the gut microbiome. nih.govmdpi.com A "one-size-fits-all" approach may not be the most effective strategy for this compound therapy.

Genetic Factors: Research has begun to identify genetic variations that influence an individual's susceptibility to obesity and their response to weight-loss interventions. For instance, single nucleotide polymorphisms (SNPs) in genes related to metabolic pathways have been associated with differential responses to dietary and pharmacological treatments. nih.gov Specifically for Orlistat, three silent SNPs in the gene encoding pancreatic lipase (B570770) have been shown to influence its efficacy. nih.gov Future research should investigate whether similar genetic markers can predict the response to this compound. This could enable a personalized medicine approach where patients most likely to benefit from the treatment are identified through genetic screening.